![molecular formula C5H10N2O5S2 B12552945 (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine CAS No. 189882-02-8](/img/structure/B12552945.png)
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is a compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms. It is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine typically involves the reaction of L-cysteine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH carefully adjusted to facilitate the formation of the desired product. The reaction temperature and time are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoamino group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.
Sulfoximines: Sulfur-containing compounds with diverse biological activities.
Sulfonimidates: Organosulfur compounds used as intermediates in organic synthesis.
Uniqueness
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is unique due to its specific structure, which combines the properties of L-cysteine with the sulfoamino group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
189882-02-8 |
|---|---|
Fórmula molecular |
C5H10N2O5S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
(2R)-3-sulfanyl-2-[1-(sulfoamino)ethylideneamino]propanoic acid |
InChI |
InChI=1S/C5H10N2O5S2/c1-3(7-14(10,11)12)6-4(2-13)5(8)9/h4,13H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 |
Clave InChI |
OHCOHZJTSHBMSV-BYPYZUCNSA-N |
SMILES isomérico |
CC(=N[C@@H](CS)C(=O)O)NS(=O)(=O)O |
SMILES canónico |
CC(=NC(CS)C(=O)O)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


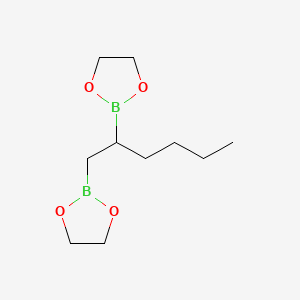
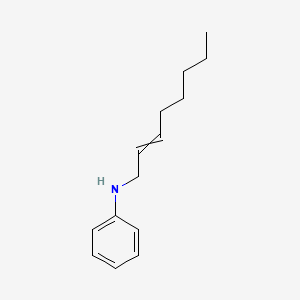
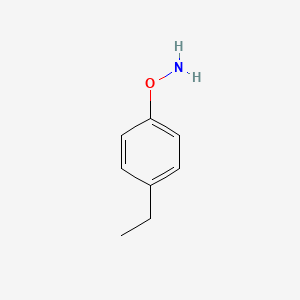
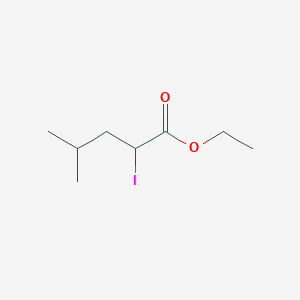
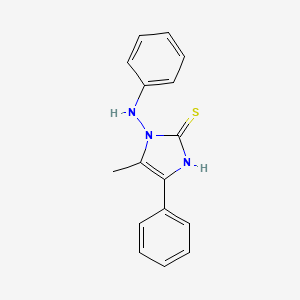
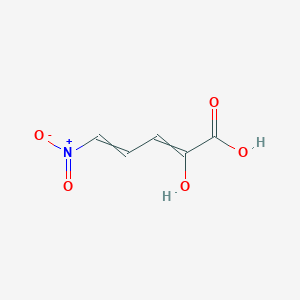

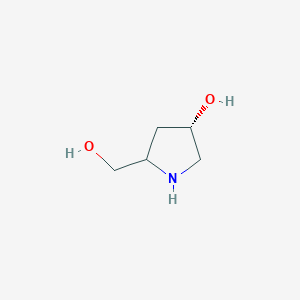
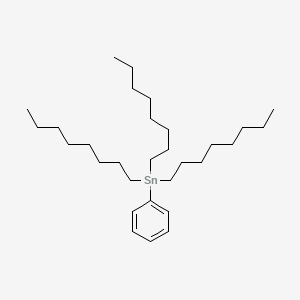
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
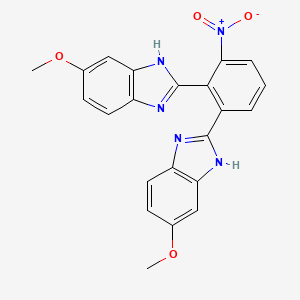
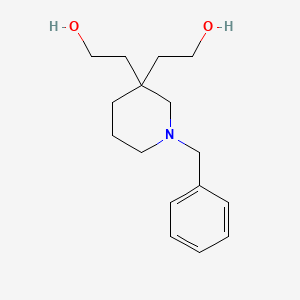
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
